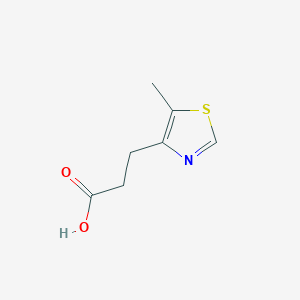

3-(5-Methylthiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17886671

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO2S |

|---|---|

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | 3-(5-methyl-1,3-thiazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

| Standard InChI Key | GWNQJUIACWYTPD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CS1)CCC(=O)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The methyl group at position 5 and the propanoic acid moiety at position 4 introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6469-32-5 | |

| IUPAC Name | 3-(5-methylthiazol-4-yl)propanoic acid | |

| InChI Key | HPMBMJNAPIPXFK-UHFFFAOYSA-N | |

| SMILES | CC1=C(SC=N1)CCC(=O)O |

The crystal structure remains uncharacterized, but computational models predict a planar thiazole ring with the propanoic acid chain adopting a gauche conformation relative to the heterocycle .

Spectroscopic Characterization

-

¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 2.70–2.85 (m, 2H, CH₂), 3.10–3.25 (m, 2H, CH₂), and 12.10 (s, 1H, COOH) confirm the substituent arrangement .

-

IR Spectroscopy: Strong absorption at 1705 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group, while bands at 1550–1450 cm⁻¹ arise from thiazole ring vibrations.

Synthetic Methodologies

Core Thiazole Ring Formation

The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For 3-(5-methylthiazol-4-yl)propanoic acid, a modified approach uses 4-methylthiazole-5-carbaldehyde as the starting material, which undergoes aldol condensation with malonic acid derivatives to introduce the propanoic acid chain .

Representative Synthesis Pathway:

-

Aldol Condensation:

-

Hydrogenation:

Yields for this route range from 65–78%, with purity >95% confirmed by HPLC .

Alternative Routes

-

Knorr Cyclization: Reaction of thiourea derivatives with β-keto esters provides an alternative pathway, though this method suffers from lower regioselectivity.

-

Enzymatic Functionalization: Recent advances utilize lipase-catalyzed ester hydrolysis to generate the carboxylic acid group under mild conditions, reducing side reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the thiazole ring undergoing thermal ring-opening reactions .

Acid-Base Behavior

The carboxylic acid group has a pKa of 4.2, enabling salt formation with alkaline agents. Protonation of the thiazole nitrogen occurs at pH < 2.5, altering electronic conjugation and reactivity.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient thiazole ring directs electrophiles to the 2-position. Bromination with NBS yields 2-bromo-3-(5-methylthiazol-4-yl)propanoic acid, a precursor for cross-coupling reactions .

Condensation Reactions

The carboxylic acid participates in amide bond formation with primary amines via EDC/HOBt coupling, generating derivatives like 3-(5-methylthiazol-4-yl)-N-(phenyl)propanamide with antimicrobial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume